Cas no 942070-45-3 (Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate)

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate structure
942070-45-3 structure
Product Name:Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
CAS番号:942070-45-3
MF:C19H26BNO4
メガワット:343.225045681
MDL:MFCD12407262
CID:844623
PubChem ID:49758860
Update Time:2025-06-08

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate 化学的及び物理的性質

名前と識別子

    • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
    • 1-BOC-indole-3-boronic acid, pinacol ester
    • 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethyleth...
    • N-Boc-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole
    • N-BOC-INDOLE-3-TORONIC ACID PINACOLESTER
    • tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxa-borolan-2-yl)-1H-indole-1-carboxylate
    • tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
    • 1-BOC-indole-3-boronic acid pinacol ester
    • 1H-Indole-1-carboxylic acid, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1,1-dimethylethyl ester
    • WWMZOMHUEMTTQO-UHFFFAOYSA-N
    • BCP11507
    • EBD265102
    • AM80919
    • SY031275
    • BC000763
    • OR350029
    • 1-BOC-indole-3-bo
    • 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (ACI)
    • 3-Bpin-N-Boc-indole
    • Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
    • MDL: MFCD12407262
    • インチ: 1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-14(13-10-8-9-11-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3
    • InChIKey: WWMZOMHUEMTTQO-UHFFFAOYSA-N
    • ほほえんだ: O=C(N1C2C(=CC=CC=2)C(B2OC(C)(C)C(C)(C)O2)=C1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 343.19500
  • どういたいしつりょう: 343.1954885 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 512
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 343.2
  • トポロジー分子極性表面積: 49.7

じっけんとくせい

  • PSA: 49.69000
  • LogP: 3.72370

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM136010-1g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 95+%
1g
$54 2021-08-05
Chemenu
CM136010-5g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 95+%
5g
$159 2021-08-05
Chemenu
CM136010-10g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 95+%
10g
$279 2021-08-05
Chemenu
CM136010-1g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 95%+
1g
$*** 2023-03-31
Chemenu
CM136010-5g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 95%+
5g
$83 2024-07-19
Chemenu
CM136010-10g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 95%+
10g
$161 2024-07-19
Apollo Scientific
OR350029-1g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 97+%
1g
£15.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-SQ193-200mg
Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate
942070-45-3 95+%
200mg
97.0CNY 2021-08-04
ChemScence
CS-W005740-1g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 ≥98.0%
1g
$55.0 2022-04-26
ChemScence
CS-W005740-5g
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate
942070-45-3 ≥98.0%
5g
$160.0 2022-04-26

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  58 h, reflux
リファレンス
Benzene-fused BODIPY and fully-fused BODIPY dimer: impacts of the ring-fusing at the b bond in the BODIPY skeleton
Wakamiya, Atsushi; Murakami, Takanori; Yamaguchi, Shigehiro, Chemical Science, 2013, 4(3), 1002-1007

合成方法 2

はんのうじょうけん
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ;  rt → 80 °C; 23 h, 80 °C
リファレンス
Total synthesis of (+)-spiroindimicin A via asymmetric palladium-catalyzed spirocyclization
Zhang, Zhen; Ray, Sneha; Imlay, Leah; Callaghan, Lauren T.; Niederstrasser, Hanspeter; et al, ChemRxiv, 2021, 1, 1-8

合成方法 3

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  1,1′,3,3′-Tetrahydro-1,1′-di-2-pyridinyl-2,2′-bi-2H-1,3,2-benzodiazaborole Solvents: Cyclopentyl methyl ether ;  16 h, 75 °C; 75 °C → rt
リファレンス
Double N,B-Type Bidentate Boryl Ligands Enabling a Highly Active Iridium Catalyst for C-H Borylation
Wang, Guanghui; Xu, Liang; Li, Pengfei, Journal of the American Chemical Society, 2015, 137(25), 8058-8061

合成方法 4

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  1 min, rt
1.2 8 h, 60 °C
リファレンス
Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles
Kallepalli, Venkata A.; Shi, Feng; Paul, Sulagna; Onyeozili, Edith N.; Maleczka, Robert E.; et al, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

合成方法 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  2 h, -78 °C
リファレンス
Preparation of (S)-2-phenylglycine ester compounds as anti-HIV agents
, Japan, , ,

合成方法 6

はんのうじょうけん
1.1 Catalysts: Isopropanol ,  Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Heptane ;  2 h, 80 °C
リファレンス
Understanding the Activation of Air-Stable Ir(COD)(Phen)Cl Precatalyst for C-H Borylation of Aromatics and Heteroaromatics
Slack, Eric D.; Colacot, Thomas J., Organic Letters, 2021, 23(5), 1561-1565

合成方法 7

はんのうじょうけん
1.1 Catalysts: Chloro[(1,2,5,6-η)-1,5-cyclooctadiene](1,10-phenanthroline-κN1,κN10)iridium Solvents: Octane ;  16 h, 80 °C
リファレンス
Iridium-Catalyzed C-H Borylation of Heterocycles Using an Overlooked 1,10-Phenanthroline Ligand: Reinventing the Catalytic Activity by Understanding the Solvent-Assisted Neutral to Cationic Switch
Johansson Seechurn, Carin C. C.; Sivakumar, Vilvanathan; Satoskar, Deepak; Colacot, Thomas J., Organometallics, 2014, 33(13), 3514-3522

合成方法 8

はんのうじょうけん
1.1 Catalysts: 3,4,7,8-Tetramethyl-1,10-phenanthroline ,  Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]diiridium Solvents: 2-Methyltetrahydrofuran ;  23 h, 80 °C
リファレンス
Total synthesis of (+)-spiroindimicin A and congeners unveils their antiparasitic activity
Zhang, Zhen; Ray, Sneha; Imlay, Leah; Callaghan, Lauren T.; Niederstrasser, Hanspeter; et al, Chemical Science, 2021, 12(30), 10388-10394

合成方法 9

はんのうじょうけん
1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Hexane ;  61 h, 80 °C
リファレンス
Photoassisted Cross-Coupling Reaction of α-Chlorocarbonyl Compounds with Arylboronic Acids
Oku, Naoki; Murakami, Masahiro ; Miura, Tomoya, Organic Letters, 2022, 24(8), 1616-1619

合成方法 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 15 min, -78 °C; 1 h, -78 °C; 30 min, rt
1.3 Reagents: Monopotassium phosphate Solvents: Water ;  rt
リファレンス
Asymmetric Synthesis of 1-Heteroaryl-1-arylalkyl Tertiary Alcohols and 1-Pyridyl-1-arylethanes by Lithiation-Borylation Methodology
Watson, Charlotte G.; Aggarwal, Varinder K., Organic Letters, 2013, 15(6), 1346-1349

合成方法 11

はんのうじょうけん
1.1 Catalysts: 4,5-Diazafluorene ,  Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ;  2 min, rt
1.2 12 h, 60 °C
リファレンス
Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides
Hoque, Emdadul Md; Bisht, Ranjana; Unnikrishnan, Anju; Dey, Sayan; Mahamudul Hassan, Mirja Md; et al, Angewandte Chemie, 2022, 61(27),

合成方法 12

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ;  overnight, 85 °C; 85 °C → rt
リファレンス
Preparation of pyrrolidine-based peptides as IAP inhibitors
, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん
リファレンス
Indole derivatives as androgen receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Raw materials

Tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1-carboxylate Preparation Products

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